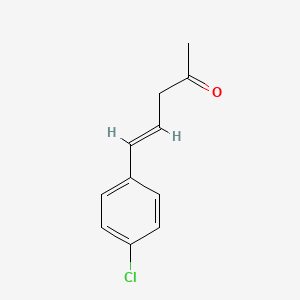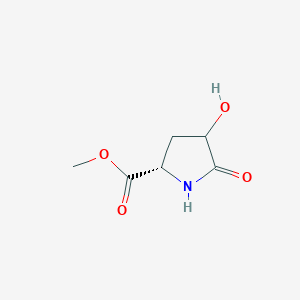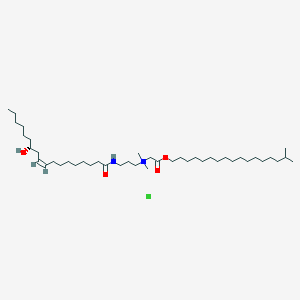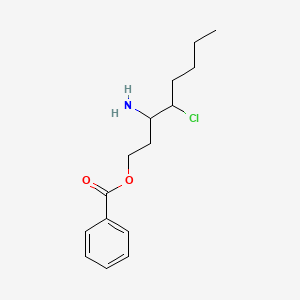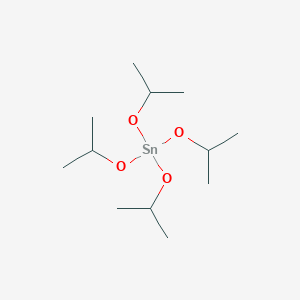
TIN (IV) ISOPROPOXIDE
説明
Synthesis Analysis
Tin (IV) isopropoxide is synthesized through the chemical reaction of tin (IV) chloride with isopropanol. The process involves the substitution of chloride ions with isopropoxy groups, forming the desired tin compound along with the production of hydrochloric acid as a byproduct. This synthesis pathway is significant for producing highly pure tin (IV) isopropoxide, crucial for applications requiring high-quality materials (Martínez-Ferrero, Boubekeur, & Ribot, 2006).
Molecular Structure Analysis
The molecular structure of tin (IV) isopropoxide is characterized by the central tin atom being surrounded by four isopropoxide groups. This tetrahedral geometry is crucial for its reactivity and its ability to form complexes with other compounds. X-ray diffraction studies have shown that tin (IV) isopropoxide can adopt complex structures, including dimeric forms where two tin atoms are bridged by isopropoxide groups, indicating its versatility in forming various structural motifs (Martínez-Ferrero et al., 2006).
Chemical Reactions and Properties
Tin (IV) isopropoxide participates in various chemical reactions, including sol-gel processes for the synthesis of tin oxide films and nanoparticles. Its reactivity with water or moisture leads to hydrolysis, producing tin oxide and isopropanol. This property is exploited in the preparation of coatings and ceramic materials where tin oxide's electrical and optical properties are desired. The compound's ability to act as a catalyst in organic synthesis, such as esterification reactions, highlights its chemical versatility (Kikuta, Suzumori, Takagi, & Hirano, 2004).
Physical Properties Analysis
Tin (IV) isopropoxide is a colorless liquid at room temperature, with a high boiling point indicative of its low volatility. Its solubility in organic solvents like isopropanol, acetone, and benzene facilitates its use in various organic synthesis and material processing applications. The physical properties, such as viscosity and density, are crucial for its application in film formation and coatings.
Chemical Properties Analysis
The chemical properties of tin (IV) isopropoxide, including its reactivity towards water and organic compounds, make it a valuable reagent in materials science and organic chemistry. Its role as a precursor for tin-based oxides and its catalytic activity in organic transformations highlight its importance in chemical synthesis and material preparation.
For more information and detailed studies, the following references provide extensive insights into tin (IV) isopropoxide's synthesis, structure, and applications:
- Carboxylate‐Containing Tin(IV) Isopropoxides: Synthesis and Characterization (Martínez-Ferrero et al., 2006)
- Patterning of Tin Oxide Film from Photoreactive Precursor Solutions Prepared via the Addition of N‐Phenyldiethanolamine (Kikuta et al., 2004)
科学的研究の応用
Preparation of Tin Oxide Nanoparticles and Thin Films
- Summary of Application : Tin (IV) Isopropoxide is used as a precursor for the preparation of tin oxide nanoparticles and thin films . These nanoparticles and thin films have desired electrochemical and conducting properties .
- Results or Outcomes : The resulting tin oxide nanoparticles and thin films show desired electrochemical and conducting properties . They are widely studied for their potential applications, such as in gas sensors .
Synthesis of Indium Tin Oxide (ITO) Films
- Summary of Application : Tin (IV) Isopropoxide is used as a precursor for the synthesis of Indium Tin Oxide (ITO) films . ITO films are transparent conducting materials that are widely used in various electronic devices.
- Methods of Application : The synthesis of ITO films involves using Tin (IV) Isopropoxide and an indium compound as precursors in a chemical reaction .
- Results or Outcomes : The resulting ITO films show highly desired electrochemical and conducting properties . They are widely used in various electronic devices, such as flat-panel displays, smart windows, polymer-based electronics, and solar cells .
Synthesis of Doped Tin Oxide Nanoparticles
- Summary of Application : Tin (IV) Isopropoxide is used as a precursor for the synthesis of doped tin oxide nanoparticles . These nanoparticles have enhanced properties and are widely studied as gas sensors .
- Methods of Application : The synthesis of doped tin oxide nanoparticles involves using Tin (IV) Isopropoxide and a dopant as precursors in a chemical reaction .
- Results or Outcomes : The resulting doped tin oxide nanoparticles show enhanced properties and are widely studied for their potential applications, such as in gas sensors .
Organometallic Reagent
- Summary of Application : Tin (IV) Isopropoxide is an organometallic compound that is used as a reagent in various organic reactions .
- Results or Outcomes : The resulting organic compounds have a wide range of applications in various fields, such as pharmaceuticals, LED manufacturing, and others .
Synthesis of Organometallic Compounds
- Summary of Application : Tin (IV) Isopropoxide is used as a precursor for the synthesis of various organometallic compounds . These compounds have a wide range of applications in various fields, such as pharmaceuticals, LED manufacturing, and others .
- Methods of Application : The synthesis of organometallic compounds involves using Tin (IV) Isopropoxide as a precursor in a chemical reaction .
- Results or Outcomes : The resulting organometallic compounds have a wide range of applications in various fields, such as pharmaceuticals, LED manufacturing, and others .
Sol-Gel Synthesis of TiO2-Based Materials
- Summary of Application : Tin (IV) Isopropoxide is used in the sol-gel synthesis of TiO2-based materials . These materials are in the form of powders or thin films .
- Methods of Application : The synthesis involves adding water in excess to a solution of the alkoxide in an alcohol .
- Results or Outcomes : The resulting TiO2-based materials are used in various applications, such as in the cleanup of radioactive wastes .
Safety And Hazards
将来の方向性
Tin (IV) Isopropoxide is an important tin precursor for the synthesis of tin oxide nanoparticles, thin films, and indium tin oxide (ITO) films, showing highly desired electrochemical and conducting properties. Doped tin oxide nanoparticles and thin films are widely studied as gas sensors . The solvothermal synthesis of SnO2 porous spheres was optimized by varying the reactants, solvents, additives, reaction temperature, and reaction time .
特性
IUPAC Name |
tetra(propan-2-yloxy)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O.Sn/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTFOFUMSKSGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Sn](OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin isopropoxide | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)
